molecular formula C21H18O B015054 (7-methyl-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone CAS No. 63665-87-2

(7-methyl-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone

Cat. No.: B015054
CAS No.: 63665-87-2
M. Wt: 286.4 g/mol
InChI Key: GZCQYBBVUZYWNO-UHFFFAOYSA-N
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Description

Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- is a complex organic compound with the molecular formula C21H18O and a molecular weight of 286.37 g/mol . This compound is characterized by its unique structure, which includes a methanone group attached to a naphthalenyl ring and a 2,3-dihydro-7-methyl-1H-inden-4-yl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-7-methyl-1H-indene with naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- undergoes various chemical reactions, including:

Scientific Research Applications

Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. For example, it may act as an inhibitor or activator of certain enzymes, or it may bind to specific receptors to modulate their activity .

Comparison with Similar Compounds

Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- can be compared with other similar compounds such as:

Properties

IUPAC Name

(7-methyl-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O/c1-14-12-13-20(18-10-5-9-16(14)18)21(22)19-11-4-7-15-6-2-3-8-17(15)19/h2-4,6-8,11-13H,5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCQYBBVUZYWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069975
Record name Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63665-87-2
Record name (2,3-Dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63665-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063665872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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